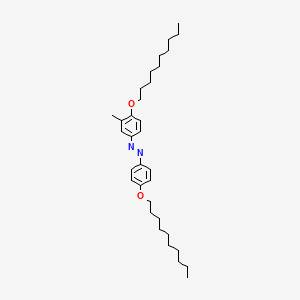

4,4'-Bis(decyloxy)-3-methylazobenzene

Description

Chemical Identity and Structural Features

Molecular Architecture

The compound features a symmetrical azobenzene backbone substituted with:

- Two decyloxy groups (-O-(CH₂)₉CH₃) at the para positions of the benzene rings.

- A methyl group (-CH₃) at the meta position of one benzene ring.

This arrangement balances hydrophobicity and steric effects, influencing solubility, thermal stability, and photochemical reactivity.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₃₃H₅₂N₂O₂ | |

| Molecular Weight | 508.79 g/mol | |

| Purity | >95.0% (HPLC) | |

| Solubility | Soluble in toluene | |

| Physical State | White to orange crystalline powder |

Historical Context in Azobenzene Derivative Research

Evolution of Azobenzene Chemistry

Azobenzene derivatives emerged as photoresponsive materials in the mid-19th century, with early studies focusing on their reversible trans-cis isomerization under UV/visible light. The development of functionalized azobenzenes with alkyl chains began in the 20th century, driven by applications in:

- Liquid Crystals : Alkyl substituents enable mesomorphic behavior (e.g., nematic or smectic phases).

- Photochromic Materials : Reversible switching between trans (E) and cis (Z) isomers enables optical memory and sensor technologies.

4,4'-Bis(decyloxy)-3-methylazobenzene represents a modern iteration tailored for supramolecular assemblies. Its synthesis reflects advances in:

Significance in Supramolecular Chemistry and Materials Science

Role in Photoresponsive Systems

The compound’s azobenzene core undergoes reversible trans-cis isomerization, a process exploited in:

- Light-Fueled Self-Assembly : Acts as a photoswitchable building block in peptide-based hydrogels and nanotube networks.

- Optical Switching : Modulates material properties (e.g., conductivity, wettability) through conformational changes.

Key Applications

Properties

IUPAC Name |

(4-decoxy-3-methylphenyl)-(4-decoxyphenyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N2O2/c1-4-6-8-10-12-14-16-18-26-36-32-23-20-30(21-24-32)34-35-31-22-25-33(29(3)28-31)37-27-19-17-15-13-11-9-7-5-2/h20-25,28H,4-19,26-27H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJQHHIKMMWGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,4'-Bis(decyloxy)-3-methylazobenzene is a synthetic compound belonging to the class of azobenzenes, which are known for their photoresponsive properties. This compound has garnered attention in various fields, including material science and biological research, due to its unique structural features and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 508.79 g/mol

- CAS Number : 1627844-78-3

- Purity : ≥95.0% (HPLC)

- Physical State : Crystalline powder

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with biological systems, particularly in the context of photopharmacology and cellular signaling mechanisms. The compound exhibits significant potential due to its ability to undergo reversible isomerization upon exposure to light.

The azobenzene moiety allows for the transition between two isomeric forms: the trans and cis configurations. This property can be exploited in biological applications where light can be used to control molecular interactions:

- Trans Form : Generally more stable and less reactive.

- Cis Form : More reactive and can engage in various biological interactions.

Study 1: Photocontrol of Cellular Processes

A study explored the use of azobenzenes, including derivatives like this compound, in controlling cellular processes through light activation. The results demonstrated that the compound could effectively modulate protein interactions in response to specific wavelengths of light, leading to enhanced cellular responses.

Study 2: Anticancer Activity

Research has indicated that azobenzene derivatives possess anticancer properties. In vitro studies showed that this compound could induce apoptosis in cancer cell lines by triggering oxidative stress pathways. This effect was linked to its ability to generate reactive oxygen species (ROS) upon irradiation.

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Weight | 508.79 g/mol |

| Purity | ≥95.0% (HPLC) |

| Solubility | Soluble in Toluene |

| Appearance | White to yellow crystalline |

Scientific Research Applications

Photonics and Light Manipulation

One of the most notable applications of 4,4'-Bis(decyloxy)-3-methylazobenzene is in the field of photonics. The compound exhibits photoresponsive behavior due to its azobenzene structure, which can undergo reversible trans-cis isomerization upon exposure to light. This property allows it to be used in:

- Photo-controllable Microdroplets : Research has demonstrated the use of this compound in creating microdroplets that can be manipulated through light exposure. These droplets can transport materials, making them useful in microfluidics and lab-on-a-chip technologies .

- Optical Switches : The ability to control the physical state of materials via light makes this compound a candidate for optical switching applications in telecommunications and data processing .

Nanotechnology

In nanotechnology, this compound is employed for:

- Nanoparticle Stabilization : Its surfactant properties help stabilize nanoparticles in solution, which is crucial for various applications including drug delivery systems and biosensors .

- Self-Assembly Processes : The compound can facilitate self-assembly processes in forming nanostructures, which are essential for developing new materials with tailored properties .

Material Science

The compound's unique properties also lend themselves to various applications in material science:

- Photolithography : It has been utilized in photolithographic processes where its light-responsive characteristics enable precise patterning on surfaces .

- Smart Materials : Integration into smart materials that respond to environmental stimuli (like temperature or light) is another promising application area. This includes potential uses in sensors and actuators .

Case Study 1: Microdroplet Transport

A study conducted by Norikane et al. demonstrated the use of this compound in creating microdroplets that could transport quantum dots under controlled light conditions. The results indicated that these droplets could move in specific patterns when illuminated with different wavelengths of light, showcasing their potential for advanced microfluidic applications .

Case Study 2: Photolithography

In another research project focused on photolithography, the compound was used to create high-resolution patterns on substrates. The azobenzene's ability to change conformation upon light exposure allowed for effective patterning techniques that are essential for semiconductor manufacturing and other high-tech applications .

Comparison with Similar Compounds

Data Tables

Table 1: Molecular and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Alkoxy Chain Length | Purity | Thermal Decomposition (°C) |

|---|---|---|---|---|---|

| 4,4'-Bis(decyloxy)-3-methylazobenzene | C₃₃H₅₂N₂O₂ | 508.79 | C₁₀ | ≥95.0% | ~440–453* |

| 4,4'-Bis(hexyloxy)-3-methylazobenzene | C₂₅H₃₆N₂O₂ | 396.58 | C₆ | ≥95.0% | ~400–420* |

| 4,4'-Bis(dodecyloxy)-3-methylazobenzene | C₃₇H₆₀N₂O₂ | 564.90 | C₁₂ | >93.0% | >450* |

| 4,4'-Bis(decyloxy)azoxybenzene | C₃₂H₅₀N₂O₃ | 522.76 | C₁₀ | N/A | ~430–445* |

Table 2: Optical and Electronic Properties

*Estimated based on azobenzene derivatives.

Key Research Findings

Thermal Stability : Longer alkoxy chains (e.g., decyl vs. hexyl) improve thermal stability. For example, decomposition temperatures increase from ~420°C (hexyl) to ~453°C (decyl) .

Solubility: Hexyloxy derivatives dissolve more readily in ethanol, while decyloxy and dodecyloxy analogues require non-polar solvents like toluene .

Optoelectronic Performance : Azobenzene derivatives with methyl substituents exhibit higher charge mobility than azoxybenzene analogues, making them superior in organic field-effect transistors (OFETs) .

Preparation Methods

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-methyl-4-hydroxyaniline or analogs |

| Alkylating Agent | Decyl bromide or decyl iodide |

| Base | Potassium hydroxide (KOH) |

| Solvent | Ethanol or other suitable organic solvents |

| Diazotization Reagents | Sodium nitrite (NaNO2), Hydrochloric acid (HCl) |

| Temperature for Diazotization | 0–5°C |

| Coupling Partner | Decyloxy-substituted aromatic compound |

| Purification Methods | Recrystallization, chromatography if needed |

| Product Purity | ≥95.0% (HPLC) |

| Physical State | Crystalline powder |

| Storage Conditions | Cool, dark place, <15°C, light-sensitive |

Analysis of Preparation Methods

Alkylation Efficiency: The use of potassium hydroxide in ethanol for the alkylation of phenolic hydroxyl groups with decyl bromide is a well-established method, providing good yields of the decyloxy-substituted intermediates. Careful control of reaction time and temperature is essential to avoid side reactions.

Azo Coupling Specificity: Diazotization and subsequent azo coupling require precise temperature control to maintain the stability of the diazonium salt and to ensure high coupling efficiency. Low temperatures prevent decomposition and side reactions.

Purification Challenges: Due to the hydrophobic long alkyl chains, solubility in common solvents can be limited, necessitating optimization of recrystallization solvents. High purity is critical for applications involving photoisomerization.

Scalability: The described synthetic route is amenable to scale-up, as evidenced by commercial availability in gram quantities. However, the light sensitivity of the azo compound demands careful handling during synthesis and storage.

Research Findings and Notes

The synthesized 4,4'-Bis(decyloxy)-3-methylazobenzene exhibits photoresponsive properties, with reversible trans-cis isomerization upon UV and visible light irradiation, making the purity and structural integrity from synthesis crucial for functional studies.

The presence of the decyloxy groups enhances the compound's solubility in organic solvents such as toluene, facilitating processing in material applications.

The methyl substituent at the 3-position influences the electronic properties and steric environment of the azobenzene core, impacting the photoisomerization kinetics and thermal stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4'-Bis(decyloxy)-3-methylazobenzene, and how can purity be optimized?

- Methodology : The synthesis typically involves alkylation of a hydroxyl-substituted azobenzene precursor (e.g., 4,4'-dihydroxy-3-methylazobenzene) with decyl bromide. A base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux facilitates the nucleophilic substitution. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted reagents. Purity is confirmed using HPLC (>95%) and elemental analysis .

Q. How is the molecular structure of this compound characterized?

- Methodology : Nuclear magnetic resonance (¹H/¹³C NMR) confirms substitution patterns, particularly the decyloxy chains and methyl group. Fourier-transform infrared spectroscopy (FTIR) validates ether (C-O-C) and azo (N=N) bonds. Mass spectrometry (HRMS) corroborates the molecular weight (508.79 g/mol). For crystallinity analysis, X-ray diffraction (XRD) is used if single crystals are obtainable .

Advanced Research Questions

Q. How does the decyloxy chain length influence the compound’s photoisomerization kinetics?

- Experimental Design : Compare UV-Vis spectra before and after irradiation (λ = 365 nm for trans→cis; λ = 450 nm for reverse). Use a quartz cuvette in anhydrous solvent (e.g., toluene) to avoid solvent effects. Monitor absorbance changes at the π→π* transition peak (~350 nm) over time. Kinetic models (e.g., first-order decay) quantify rate constants. Contrast results with shorter-chain analogs (e.g., hexyloxy derivatives) to isolate chain-length effects .

Q. What methodologies resolve contradictions in reported thermal stability data for this compound?

- Data Analysis : Discrepancies may arise from differing purity levels or analytical conditions. Perform thermogravimetric analysis (TGA) under inert atmosphere (N₂) with a heating rate of 10°C/min. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions. Ensure sample purity via HPLC and control humidity during testing, as hygroscopicity may skew results .

Q. How can this compound be integrated into liquid crystalline (LC) matrices for optoelectronic applications?

- Approach : Blend the compound with nematic LCs (e.g., 5CB) and assess mesophase behavior using polarized optical microscopy (POM) and DSC. Measure order parameters via XRD or Raman spectroscopy. To evaluate optoelectronic response, fabricate LC cells and test switching times under electric fields. Note that the long decyloxy chains may enhance solubility but reduce clearing temperatures .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of this azobenzene derivative?

- Solution : Use low concentrations (<1 mM) in non-polar solvents (e.g., cyclohexane) to minimize π-π stacking. Introduce bulky substituents (e.g., branched alkyl chains) in future analogs. Time-resolved fluorescence spectroscopy can quantify quenching rates, while dynamic light scattering (DLS) monitors aggregate formation .

Methodological Notes

- Contradiction Resolution : When conflicting data arise (e.g., thermal decomposition temperatures), replicate experiments under identical conditions and validate instrument calibration. Cross-reference with independent techniques (e.g., TGA vs. DSC).

- Safety Protocols : Handle with nitrile gloves and eye protection due to potential skin/eye irritation. Avoid dust formation; use fume hoods for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.